![molecular formula C20H18N2O3S B2506545 2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866808-04-0](/img/structure/B2506545.png)
2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. The chromeno[2,3-d]pyrimidine scaffold is a fused ring system that combines a benzopyran (chromene) ring with a pyrimidine ring, often leading to compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot, four-component reaction that includes salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, resulting in chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety at C(5). This method offers advantages such as easy performance, good yields, and straightforward purification . Another synthesis route for related compounds uses a one-pot multicomponent condensation catalyzed by an eco-friendly ionic liquid under solvent-free conditions, which is noted for its operational simplicity and efficient utilization of reactants .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both 1H- and 13C-NMR. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of the compound .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives can participate in various chemical reactions. For instance, a derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting a pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2, yielding the product in good yield . Additionally, thiazolo[3,2-a]pyrimidines, which are structurally related, can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones through a reaction with methyl chloroacetate in boiling toluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be deduced from spectroscopic data and elemental analysis. The presence of substituents such as methyl groups or methoxy groups can affect the compound's solubility, melting point, and reactivity. The use of microwave-assisted synthesis has been reported to yield 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones, which suggests that these compounds can be synthesized efficiently, potentially altering their physical properties .
科学的研究の応用
Catalysis and Synthesis
Research has shown that derivatives of chromeno[2,3-d]pyrimidine are efficiently synthesized through catalyst-free, one-pot, three-component synthesis methods. These methods emphasize eco-friendliness, excellent yields, and the synthesis of pharmaceutically interesting compounds under mild conditions without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017). Additionally, activated carbon/MoO3 nanocomposites have been utilized as efficient catalysts for green synthesis, further underscoring the compound's role in the development of bioactive molecules with antiviral, antibacterial, and antitumor properties (Sabet Mehr et al., 2020).
Sensing Applications
Chromeno[2,3-d]pyrimidine derivatives have demonstrated excellent sensitivity towards Hg2+ ions, indicating their potential as colorimetric chemosensors. This application is vital for environmental monitoring and safety, providing a straightforward and efficient method for detecting hazardous ions in solutions (Jamasbi et al., 2021).
Biological Activity
The synthesis of novel chromeno[2,3-d]pyrimidine derivatives has been extensively explored for their potential antimicrobial and antitubercular activities. These compounds have been evaluated against various bacterial and fungal strains, showing pronounced activities and highlighting the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in medicine (Kamdar et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-4-6-15-13(8-11)9-14-19(25-15)21-18(22-20(14)26)12-5-7-16(23-2)17(10-12)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKXLKNIRZCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)


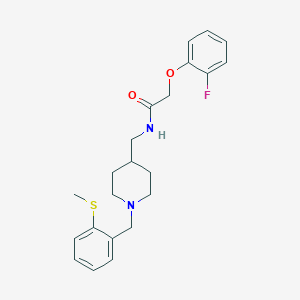
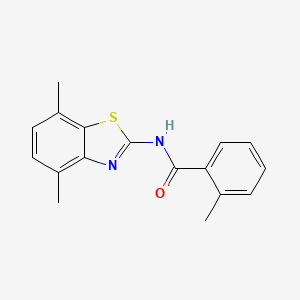
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)
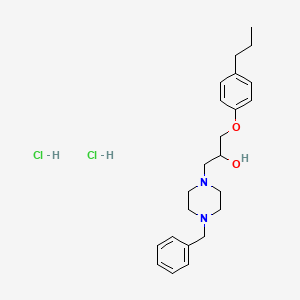
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
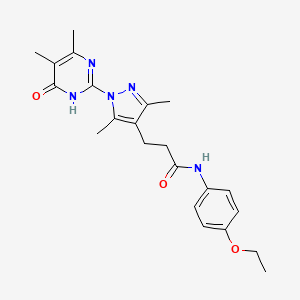
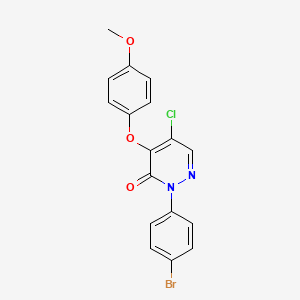

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)